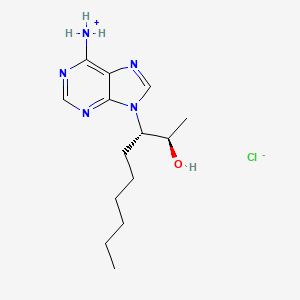
10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
Vue d'ensemble
Description
The compound is also known as 10-chloro-1-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-phenylbenzo[a]quinolizin-4-one . It’s a chemical compound with the molecular formula C25H21ClN2O3 .
Molecular Structure Analysis
The molecular weight of the compound is 432.89900 . The exact mass is 432.12400 .Physical And Chemical Properties Analysis
The compound has a density of 1.44g/cm3 . The boiling point is 706.4ºC at 760mmHg . The flash point is 381ºC . The LogP value is 4.30790 , and the vapour pressure is 6.09E-21mmHg at 25°C .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Formation of Quinolones : Research indicates that compounds related to 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one are used in the formation of quinolones. These quinolones are produced via ring contraction reactions, as seen in the treatment of related derivatives with specific reagents like sodium hydride (Terada et al., 1973).
Structural Studies
- Molecular Structure Analysis : Compounds similar to 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one have been subject to structural analyses, revealing specific conformational features and hybridization properties. These studies provide insights into their molecular geometry and interactions (Ribár et al., 1992).
Synthesis of Novel Compounds
- Derivative Synthesis : Research has explored the synthesis of various derivatives and related compounds. This includes the creation of compounds with unique heterocyclic ring systems and distinct molecular properties (Mckenney & Castle, 1987).
- Psychotropic Agent Synthesis : Studies have also focused on synthesizing potential psychotropic agents from related compounds, showcasing the versatility of these chemicals in creating diverse molecular structures (Orzalesi et al., 1977).
Pharmacological Research
- Dopamine Antagonists : Investigations into 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related dibenzoquinolizines, which share structural similarities with the compound , have been conducted to assess their potential as D1 dopamine antagonists. This research is crucial in understanding the pharmacological applications of these compounds (Minor et al., 1994).
Propriétés
IUPAC Name |
10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBQUGZPVVXJT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one | |
CAS RN |
143943-72-0 | |
| Record name | RO-41-3290 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-41-3290 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1662636.png)



![2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1662645.png)


![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)





![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide](/img/structure/B1662659.png)